REACTION_CXSMILES
|
[Co:1].[N+:2]([O-:5])([OH:4])=[O:3].[C:6](=[O:9])([O-:8])[O-:7].[NH4+].[NH4+]>>[N+:2]([O-:5])([O-:4])=[O:3].[Co+2:1].[N+:2]([O-:5])([O-:4])=[O:3].[C:6](=[O:7])([O-:9])[O-:8].[Co+2:1] |f:2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
cobalt nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
cobalt carbonate
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Co+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |